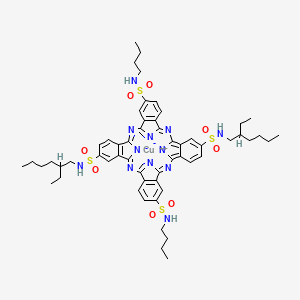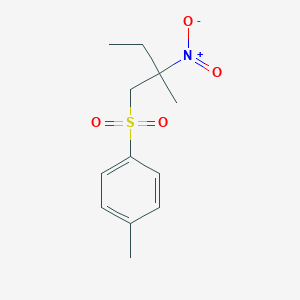
5-Ethyl-4-methylbenzene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4-methylbenzene-1,2,3-triol is an aromatic compound with a benzene ring substituted with an ethyl group at the 5th position, a methyl group at the 4th position, and three hydroxyl groups at the 1st, 2nd, and 3rd positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-methylbenzene-1,2,3-triol can be achieved through several methods, including electrophilic aromatic substitution reactions. One common approach involves the nitration of a precursor compound followed by reduction and subsequent hydroxylation. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation to introduce the ethyl and methyl groups, followed by selective hydroxylation. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-4-methylbenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
5-Ethyl-4-methylbenzene-1,2,3-triol has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-4-methylbenzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The aromatic ring structure allows for π-π interactions with other aromatic compounds, further modulating its effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzene-1,2,3-triol: Lacks the ethyl group at the 5th position, resulting in different chemical and biological properties.
5-Ethylbenzene-1,2,3-triol: Lacks the methyl group at the 4th position, leading to variations in reactivity and applications.
Benzene-1,2,3-triol: Lacks both the ethyl and methyl groups, making it a simpler structure with distinct properties.
Uniqueness
5-Ethyl-4-methylbenzene-1,2,3-triol is unique due to the specific arrangement of its substituents, which influences its reactivity, stability, and potential applications. The presence of both ethyl and methyl groups, along with three hydroxyl groups, provides a versatile platform for further chemical modifications and functionalization.
Propiedades
Número CAS |
66125-15-3 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
5-ethyl-4-methylbenzene-1,2,3-triol |
InChI |
InChI=1S/C9H12O3/c1-3-6-4-7(10)9(12)8(11)5(6)2/h4,10-12H,3H2,1-2H3 |
Clave InChI |
SXQZRYBURBSQNP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)

![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)
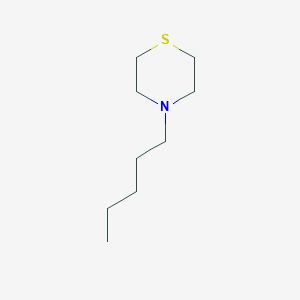
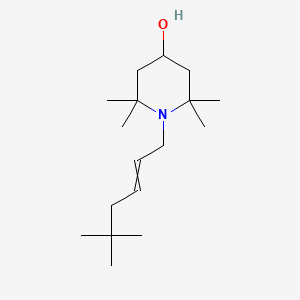
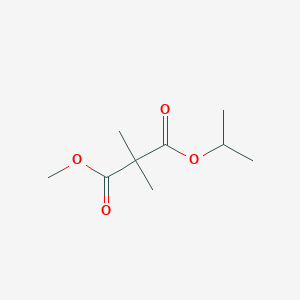
![[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B14461631.png)
